
Chm-fubiata
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Overview
Description
CHM-FUBIATA, also known as N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a new generation of synthetic cannabinoids that have emerged in the recreational drug market, often as replacements for previously banned substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHM-FUBIATA typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linker:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Structural Analysis
Chemical Formula : C<sub>23</sub>H<sub>25</sub>FN<sub>2</sub>O
Molecular Weight : 364.5 g/mol
Exact Mass [M+H]<sup>+</sup> : 365.2024
IUPAC Name : N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
CH-FUBIATA belongs to the indole-derived synthetic cannabinoid class, featuring a cyclohexyl acetamide group and a 4-fluorobenzyl substitution. Its structure aligns with post-2021 synthetic cannabinoids designed to circumvent regulatory bans in China .
Gas Chromatography-Mass Spectrometry (GC-MS)
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Retention Time : 8.44 min (matches reference standard: 8.43 min)
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Column : Agilent J&W DB-1 (12 m × 200 µm × 0.33 µm)
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Carrier Gas : Helium (1.46 mL/min)
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EI Mass Spectrum : Dominant fragments at m/z 364 (molecular ion), 231 (base peak), and 109 (fluorobenzyl group) .
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF)
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Retention Time : 9.50 min (matches reference standard: 9.51 min)
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Column : Phenomenex Kinetex C18 (50 mm × 3.0 mm, 2.6 µm)
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Mobile Phase : Ammonium formate (pH 3.0) and methanol/acetonitrile (50:50)
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Fragmentation : SWATH® acquisition revealed characteristic adducts at [M+H]<sup>+</sup> 365.2024 and collision-induced dissociation (CID) fragments consistent with indole-acetamide cleavage .
Stability and Reactivity
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Thermal Stability : Decomposes at 340°C during GC-MS oven programming, producing fragment ions indicative of fluorobenzyl and indole moieties .
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Co-Occurrence : Identified alongside ADB-FUBIATA in plant-like material, suggesting shared synthetic pathways or precursor materials .
Structural Analogues and Trends
Feature | CH-FUBIATA | ADB-FUBIATA | CH-PIATA |
---|---|---|---|
Core Structure | Indole-acetamide | Indazole-amide | Indole-acetamide |
Substitution | 4-fluorobenzyl | 4-fluorobenzyl | Pentylindole |
Molecular Weight | 364.5 | 377.5 | 358.5 |
Regulatory Status | Unscheduled (US) | Unscheduled (US) | Unscheduled (US) |
These analogues emerged after China’s 2021 ban on traditional indole/indazole scaffolds, highlighting rapid structural diversification in synthetic cannabinoids .
Forensic Detection Challenges
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Differentiation : GC-MS and LC-QTOF are critical for distinguishing CH-FUBIATA from analogues like ADB-FUBIATA, which elutes later (8.60 min in GC-MS) .
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Lack of Pharmacological Data : No peer-reviewed studies exist on its metabolism, receptor binding affinity, or toxicity, complicating risk assessment .
GC-MS Parameters
Parameter | Specification |
---|---|
Injection Volume | 1 µL (splitless) |
Oven Program | 50°C → 340°C at 30°C/min |
Mass Scan Range | 40–550 m/z |
LC-QTOF Parameters
Parameter | Specification |
---|---|
Gradient | 95% aqueous → 95% organic in 13 min |
Collision Energy | 35 ± 15 eV |
MS/MS Scan Range | 50–510 Da |
CH-FUBIATA exemplifies the evolving synthetic cannabinoid landscape, with analytical methods serving as the primary tool for identification amid limited pharmacological data. Its structural kinship to ADB-FUBIATA and CH-PIATA underscores the need for continuous forensic monitoring .
Scientific Research Applications
Pharmacological Applications
- Cannabinoid Receptor Studies :
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Metabolic Profiling :
- The metabolic fate of this compound has been studied using human liver microsomes (HLMs). This approach helps identify metabolites that can be crucial for understanding its pharmacokinetics and potential toxicity . Data from these studies indicate that this compound is heavily metabolized, complicating detection in biological samples.
Toxicological Applications
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Forensic Toxicology :
- This compound has been detected in seized samples from various locations, including prisons in Scotland. This highlights its relevance as a new psychoactive substance (NPS) that may pose risks due to its psychoactive properties . The detection methods employed include advanced analytical techniques such as mass spectrometry and chromatography.
- Case Studies :
Analytical Chemistry Applications
- Standard Reference Material :
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Detection Techniques :
- Various detection techniques have been employed to analyze this compound in biological matrices. These include:
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Gas Chromatography-Mass Spectrometry (GC-MS)
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
- Various detection techniques have been employed to analyze this compound in biological matrices. These include:
Table 1: Pharmacological Activity of this compound
Receptor Type | Activity Level | Notes |
---|---|---|
CB1 | Weak Agonist | Potential antagonistic properties noted |
CB2 | Weak Agonist | Limited activation observed |
Table 2: Detection of this compound in Seized Samples
Location | Sample Type | Detection Method | Date Detected |
---|---|---|---|
Scottish Prisons | Infused Paper | LC-MS | November 2022 |
Belgium Customs | Resinous Material | GC-MS | February 2022 |
Mechanism of Action
CHM-FUBIATA exerts its effects by interacting with cannabinoid receptors, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The activation of CB1 receptors in the central nervous system is responsible for the psychoactive effects of this compound .
Comparison with Similar Compounds
Similar Compounds
CH-PIATA: Another synthetic cannabinoid with a similar structure and effects.
ADB-FUBIATA: A structurally related compound with similar pharmacological properties
Uniqueness
CHM-FUBIATA is unique due to its specific chemical structure, which includes a cyclohexylmethyl group and a fluorophenyl group. These structural features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
Biological Activity
Chm-fubiata is a synthetic cannabinoid receptor agonist (SCRA) that has recently emerged in the recreational drug market. Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. This article delves into the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential toxicity based on diverse research findings.
Chemical and Physical Properties
This compound is characterized by the following chemical properties:
- Chemical Formula : C23H25FN2O
- Molecular Weight : 364.5 g/mol
- Molecular Ion : [M+] 364
- Exact Mass : 365.2024
These properties position this compound within a class of compounds that exhibit significant psychoactive effects, similar to those of THC .
This compound primarily acts as an agonist at cannabinoid receptors, specifically CB1 and CB2. The potency and efficacy of this compound have been evaluated through various assays, including:
- NanoBiT® Bioassay : This assay measures the activation potential at cannabinoid receptors.
- EC50 Values : The effective concentration at which 50% of the maximum response is observed.
In vitro studies have reported EC50 values for this compound at:
- CB1 Receptor : 0.11 nM
- CB2 Receptor : 0.08 nM
These values indicate a relatively low activation potential compared to other SCRAs like JWH-018, which has higher efficacy and potency .
Receptor Activation
This compound demonstrates weak receptor activation, with less than 10% maximal activation relative to CP55,940 (a reference compound) at both CB receptors. This suggests that while it can bind to these receptors, its ability to activate them is significantly lower than traditional cannabinoids .
Antagonistic Behavior
Interestingly, high concentrations of this compound have shown potential antagonistic effects against other cannabinoids like JWH-018. It can compete with lower concentrations of JWH-018 at both CB receptors, indicating that it may inhibit cannabinoid signaling rather than promote it under certain conditions .
Toxicological Considerations
The safety profile of this compound remains largely under-researched; however, synthetic cannabinoids are often associated with adverse effects. Reports suggest that these compounds can lead to severe health issues, including:
- Cardiac Arrhythmias : Some SCRAs have been predicted to block the hERG potassium channel, leading to potential cardiac risks such as QT interval prolongation .
- Psychoactive Effects : Users may experience effects similar to THC but with increased risks of negative outcomes due to variability in potency and purity.
Case Studies and Research Findings
Several studies have investigated the presence and effects of this compound in various contexts:
- Seizure Analysis : In a study analyzing seized samples in the U.S., Belgium, and Scotland, this compound was detected alongside other SCRAs. The study highlighted its presence in recreational drug supplies post-regulatory bans on traditional cannabinoids .
- Comparative Studies : Research comparing this compound with other SCRAs revealed its lower efficacy at cannabinoid receptors compared to more potent compounds like ADB-FUBIATA and JWH-018 .
Summary of Findings
Q & A
Basic Research Questions
Q. How should researchers design an initial experimental protocol for studying Chm-fubiata?
- Begin with a literature review to identify gaps, leveraging databases like PubMed, SciFinder, and Reaxys to collate prior synthesis routes, physicochemical properties, and biological activity data.
- Formulate hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Pilot experiments should focus on reproducibility: document reaction conditions (e.g., temperature, catalysts) and validate purity via NMR/HPLC. Include controls to isolate variables .
Q. What methodologies are recommended for characterizing this compound’s structural and functional properties?
- Use spectroscopic techniques (e.g., FT-IR, X-ray crystallography) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment.
- For functional studies (e.g., binding affinity), employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate results with computational models (docking simulations) .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Adopt FAIR data principles : share detailed protocols, raw spectral data, and calibration standards in supplementary materials .
- Use standardized reagents and equipment (e.g., IUPAC-recommended solvents). Document batch-to-batch variability and include step-by-step troubleshooting notes .
Advanced Research Questions
Q. How should contradictory data in this compound studies be analyzed?
- Conduct sensitivity analyses to identify outlier sources (e.g., impurities, instrumentation drift).
- Apply Bayesian statistical models to quantify uncertainty and reconcile discrepancies. Cross-reference with independent datasets (e.g., crystallography vs. computational predictions) .
- Example: If bioactivity results conflict, re-test under controlled conditions while blinding analysts to reduce bias .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
- Perform accelerated stability testing under varying pH, temperature, and humidity. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways.
- Incorporate nanocarrier systems (liposomes, dendrimers) to enhance solubility and shelf life. Validate via in vitro release assays .
Q. How can cross-disciplinary approaches enhance this compound research?
- Integrate cheminformatics tools (e.g., QSAR models) with wet-lab data to predict toxicity or metabolic pathways.
- Collaborate with computational chemists to simulate reaction mechanisms and identify novel derivatives. Publish interoperable datasets using platforms like Zenodo .
Q. Methodological Guidelines
Q. What ethical and citation practices are critical when publishing this compound research?
- Cite primary sources for synthesis methods and avoid "salami slicing" data across papers. Use reference managers (EndNote, Zotero) to ensure consistency .
- Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary data (e.g., Beilstein Journal’s 5-compound limit in main text) .
Q. How should researchers address gaps in existing this compound literature?
Properties
Molecular Formula |
C24H27FN2O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28) |
InChI Key |
AOUXUOYCTNNOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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